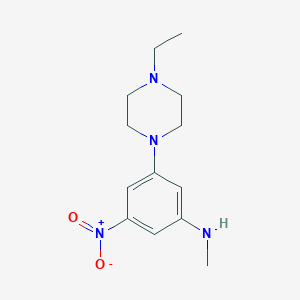

3-(4-etilpiperazin-1-il)-N-metil-5-nitroanilina

Descripción general

Descripción

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

Los análogos estructurales de la 3-(4-etilpiperazin-1-il)-N-metil-5-nitroanilina se han sintetizado como posibles agentes antifúngicos. Estos compuestos, particularmente aquellos con una porción de cinolina, han mostrado ser prometedores en la inhibición del crecimiento de hongos. La actividad antifúngica se atribuye a la capacidad de estos compuestos para interferir con la síntesis de la pared celular de los hongos, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifúngicos .

Actividad antitumoral

Algunos derivados de este compuesto se han explorado por sus propiedades antitumorales. La presencia del anillo piperazina contribuye a la bioactividad, lo que podría hacer que estos compuestos sean útiles en la investigación del cáncer. Pueden funcionar inhibiendo la proliferación de células cancerosas o induciendo la apoptosis .

Propiedades antibacterianas

Los derivados del compuesto también exhiben actividad antibacteriana. Esta actividad es crucial en el desarrollo de nuevos antibióticos, especialmente frente al aumento de la resistencia a los antibióticos. El mecanismo de acción puede implicar la interrupción de la integridad de la membrana celular bacteriana o la inhibición de enzimas bacterianas esenciales .

Usos antiinflamatorios

La inflamación es una respuesta biológica a estímulos dañinos, y controlarla es vital para tratar diversas enfermedades. Los derivados de la this compound han mostrado actividad antiinflamatoria, la cual podría aprovecharse en el desarrollo de medicamentos antiinflamatorios .

Efectos sedantes y anestésicos

Se ha informado que ciertos derivados de cinolina relacionados con este compuesto tienen efectos sedantes y anestésicos. Estas propiedades podrían ser beneficiosas en el desarrollo de nuevos sedantes o anestésicos, potencialmente con menos efectos secundarios que las opciones actuales .

Aplicaciones agroquímicas

El marco estructural del compuesto tiene posibles aplicaciones en la agroquímica. Sus derivados podrían utilizarse para desarrollar nuevos agroquímicos que protejan los cultivos de infecciones fúngicas o plagas, contribuyendo a una mayor productividad agrícola .

Propiedades

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)12-8-11(14-2)9-13(10-12)17(18)19/h8-10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLMEQCUIOPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

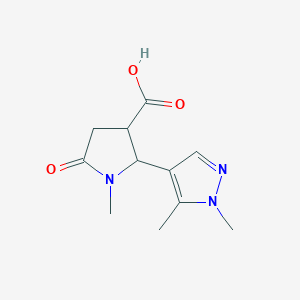

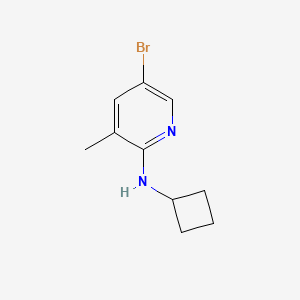

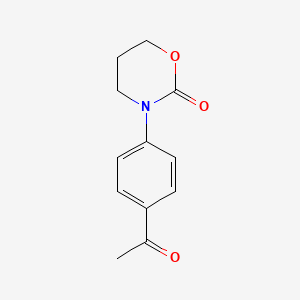

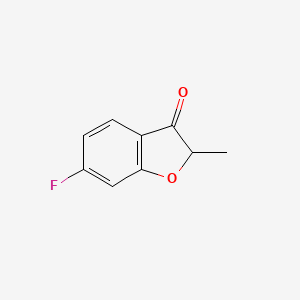

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

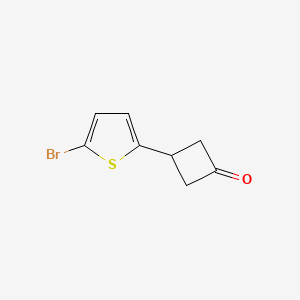

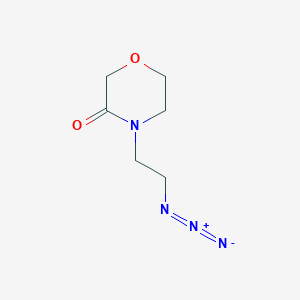

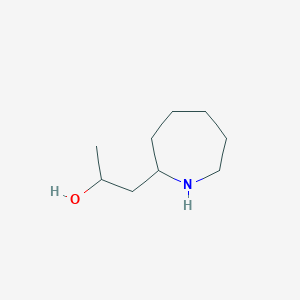

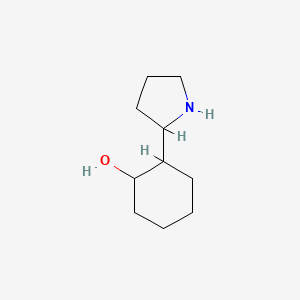

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)